2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a sulfanyl group, and a dihydropyridinyl moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 4-chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.
Formation of the dihydropyridinyl moiety: The intermediate is then reacted with a suitable pyridine derivative under controlled conditions to form the dihydropyridinyl moiety.
Coupling with acetamide: The final step involves coupling the dihydropyridinyl intermediate with N-(2,4-dimethoxyphenyl)acetamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((E)-{[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol
- 4-chlorobenzophenone
- 2-[(4-chlorophenyl)sulfanyl]nicotinate
Uniqueness
Compared to similar compounds, 2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H23ClN2O5S |
---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O5S/c1-29-17-6-9-19(21(11-17)30-2)25-23(28)13-26-12-22(31-3)20(27)10-16(26)14-32-18-7-4-15(24)5-8-18/h4-12H,13-14H2,1-3H3,(H,25,28) |
InChI Key |
WOVZYHWPPCEYMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)Cl)OC)OC |
Origin of Product |
United States |
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